molecular formula C16H14O B11964297 1,4-Diphenyl-3-buten-2-one CAS No. 5409-59-6

1,4-Diphenyl-3-buten-2-one

Cat. No.: B11964297
CAS No.: 5409-59-6
M. Wt: 222.28 g/mol
InChI Key: QMDWBHJPUAOGHO-VAWYXSNFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-3-buten-2-one can be synthesized through a multi-step process involving the Grignard reaction. The synthesis begins with ethyl acetoacetate, which undergoes protection of the ketone carbonyl group using ethylene glycol to form a cyclic ketal. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of diphenylbutanol or diphenylbutane.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

1,4-Diphenyl-3-buten-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-diphenyl-3-buten-2-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, its conjugated system allows it to participate in electron transfer reactions, which can affect cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of two phenyl groups and a butenone backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5409-59-6

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(E)-1,4-diphenylbut-3-en-2-one

InChI

InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+

InChI Key

QMDWBHJPUAOGHO-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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